molecular formula C14H14FNO3S B2951612 N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide CAS No. 670271-47-3

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide

Cat. No. B2951612
CAS RN: 670271-47-3
M. Wt: 295.33
InChI Key: FNDUWCLSVHGEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide, also known as EFBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFBS is a sulfonamide derivative that has a fluorine atom and an ethoxy group attached to the benzene ring.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has been shown to possess anticancer properties by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many cancers. N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging applications. In materials science, N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancers and is involved in regulating the pH of tumor cells. Inhibition of carbonic anhydrase IX activity leads to a decrease in tumor cell proliferation and an increase in tumor cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has been shown to have a selective inhibitory effect on carbonic anhydrase IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity makes N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide a promising candidate for the development of anticancer drugs. N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has also been shown to have a low toxicity profile in vitro, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide is its selective inhibitory effect on carbonic anhydrase IX, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its low toxicity profile in vitro, indicating its potential as a safe and effective therapeutic agent. One limitation of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

For the research and development of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide include optimization of the synthesis method, development of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide derivatives, and further study of its potential applications in other fields.

Synthesis Methods

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide can be synthesized by reacting 4-ethoxyaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUWCLSVHGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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